3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide
Overview
Description
3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide is a useful research compound. Its molecular formula is C30H28N2O2S2 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antimicrobial Studies: Sulfanilamide derivatives have been synthesized and characterized, showing varying degrees of antimicrobial activity. These studies contribute to the understanding of how modifications in the chemical structure impact biological activity and provide a foundation for developing new antimicrobial agents (Lahtinen et al., 2014).
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators: Research into the pharmacokinetics and metabolism of propanamide-based selective androgen receptor modulators (SARMs) in rats offers insights into how these compounds are absorbed, distributed, metabolized, and excreted. This is crucial for understanding their potential therapeutic applications and safety profiles (Wu et al., 2006).
Anticancer Activity
- Anticancer Potential: Studies on propanamide derivatives indicate their potential anticancer activity. For example, derivatives have been evaluated against human cancer cell lines, with some compounds showing promising inhibitory effects. This research is vital for discovering new anticancer agents (El Rayes et al., 2019).
Antikinetoplastid Activity
- Antiparasitic Effects: Research on sulfanilamide derivatives has also explored their antikinetoplastid activity, indicating potential uses in treating parasitic infections caused by organisms like Leishmania and Trypanosoma (Bhattacharya et al., 2004).
Quantum Chemical Studies
- Quantum Chemical Analysis: Quantum chemical studies on similar compounds, such as bicalutamide, provide insights into the electronic structure, molecular orbitals, and potential energy, which are essential for understanding the compound's reactivity and binding properties (Otuokere & Amaku, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target carbonic anhydrase 1 and 2 in humans . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (eg, Carbonic anhydrase 1 and 2) to induce changes in their activity, which could potentially alter cellular processes .
Biochemical Pathways
Given its potential interaction with carbonic anhydrases, it may influence processes related to ph regulation and ion transport .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug development as it influences the bioavailability and therapeutic efficacy of a compound .
Result of Action
Based on its potential targets, it may influence cellular processes related to ph regulation and ion transport .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other compounds or enzymes.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2S2/c33-29(19-21-35-27-7-3-1-4-8-27)31-25-15-11-23(12-16-25)24-13-17-26(18-14-24)32-30(34)20-22-36-28-9-5-2-6-10-28/h1-18H,19-22H2,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMASIXAFYAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393494 | |
Record name | F0447-0395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189132-59-0 | |
Record name | F0447-0395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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